- Stereoselective Interaction Between Tetrahydropalmatine Enantiomers and CYP Enzymes in Human Liver Microsomes, Chirality, 2013, 25(1), 43-47
Cas no 5719-85-7 (4-Hydroxytolbutamide)
4-Hydroxytolbutamide Chemical and Physical Properties
Names and Identifiers
-
- 4-Hydroxytolbutamide
- N-(Butylaminocarbonyl)-4-hydroxymethylbenzenesulfonamide
- Hydroxy Tolbutamide
- 1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea
- 4-Hydroxytolbutamide solution
- [14C]-Hydroxytolbutamide
- 1-Butyl-3-(4-hydroxymethylphenyl)sulfonylurea
- 4 hydroxy tolbutamide
- 4-OH-tolbutamide
- hydroxymethyl-TB
- hydroxymethyltolbutamide
- Methylhydroxytolbutamide
- Hydroxytolbutamide
- FT-0670178
- 1-Butyl-3-(p-hydroxymethylphenyl)sulfonylurea
- HMS3650C22
- CHEMBL3942720
- N-(butylcarbamoyl)-4-(hydroxymethyl)benzenesulfonamide
- SCHEMBL14067598
- NS00115887
- Hydroxymethylcarbutamide
- 1-BUTYL-3-(P-HYDROXYMETHYL) PHENYL SULFONYLUREA
- 5719-85-7
- 4-hydroxy-tolbutamide
- SR-01000946271-1
- AKOS030255842
- FT-0670179
- SY013953
- BDBM224813
- s12366
- Benzenesulfonamide, N-((butylamino)carbonyl)-4-(hydroxymethyl)-
- HY-100641
- UNII-52K8J94779
- US9333197, 4-Hydroxytolbutamide
- CHEBI:63799
- AS-57422
- NCGC00165921-01
- PD020444
- 52K8J94779
- N-((Butylamino)carbonyl)-4-(hydroxymethyl)benzenesulfonamide
- 3-butyl-1-[4-(hydroxymethyl)benzenesulfonyl]urea
- 4-hydroxy Tolbutamide
- Benzenesulfonamide, N-[(butylamino)carbonyl]-4-(hydroxymethyl)-
- Q27132812
- DTXSID30205824
- MFCD00144466
- CS-0019878
- 4-Hydroxytolbutamide, >=98% (HPLC)
- SR-01000946271
- 3-butyl-1-{[4-(hydroxymethyl)benzene]sulfonyl}urea
- DA-49642
- 1ST10603
-
- MDL: MFCD00144466
- Inchi: 1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16)
- InChI Key: SJRHYONYKZIRPM-UHFFFAOYSA-N
- SMILES: S(C1C=CC(CO)=CC=1)(NC(NCCCC)=O)(=O)=O
Computed Properties
- Exact Mass: 286.09900
- Monoisotopic Mass: 286.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 370
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 104A^2
Experimental Properties
- Color/Form: NA
- Density: 1.3±0.1 g/cm3
- Melting Point: 100-102 °C
- Boiling Point: °Cat760mmHg
- Flash Point: Fahrenheit: 35.6 ° f
Celsius: 2 ° c - Refractive Index: 1.684
- Solubility: ethanol: 12 mg/mL
- PSA: 103.88000
- LogP: 2.82950
- Color/Form: 1.0 mg/mL in acetonitrile
4-Hydroxytolbutamide Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225-H302 + H312 + H332-H319
- Warning Statement: P210-P261-P302+P352+P312-P304+P340+P312-P337+P313-P403+P235
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 11-20/21/22-36
- Safety Instruction: 16-36/37
-
Hazardous Material Identification:
- Storage Condition:2-8°C
4-Hydroxytolbutamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-100641-10mg |
4-Hydroxytolbutamide |
5719-85-7 | 10mg |
¥9800 | 2023-03-07 | ||
| ChemScence | CS-0019878-10mg |
4-Hydroxytolbutamide |
5719-85-7 | 10mg |
$980.0 | 2022-04-27 | ||
| TRC | H969850-2mg |
Hydroxy Tolbutamide |
5719-85-7 | 2mg |
$114.00 | 2023-05-18 | ||
| TRC | H969850-5mg |
Hydroxy Tolbutamide |
5719-85-7 | 5mg |
$ 155.00 | 2023-09-07 | ||
| TRC | H969850-10mg |
Hydroxy Tolbutamide |
5719-85-7 | 10mg |
$ 282.00 | 2023-09-07 | ||
| TRC | H969850-25mg |
Hydroxy Tolbutamide |
5719-85-7 | 25mg |
$ 656.00 | 2023-09-07 | ||
| TRC | H969850-50mg |
Hydroxy Tolbutamide |
5719-85-7 | 50mg |
$1057.00 | 2023-05-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T911403-1mg |
4-hydroxy Tolbutamide |
5719-85-7 | 98% | 1mg |
¥926.00 | 2022-08-31 | |
| MedChemExpress | HY-100641-5mg |
4-Hydroxytolbutamide |
5719-85-7 | 99.69% | 5mg |
¥4000 | 2025-04-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00295-5mg |
4-hydroxytolbutamide |
5719-85-7 | 5mg |
¥10208.0 | 2021-09-04 |
4-Hydroxytolbutamide Production Method
Production Method 1
4-Hydroxytolbutamide Raw materials
4-Hydroxytolbutamide Preparation Products
- 6-Hydroxytaxol (153212-75-0)
- 4-Hydroxytolbutamide (5719-85-7)
- 6,17-Dihydroxy-6b,17b-androst-4-en-3-one (62-99-7)
- 6-Hydroxy Chlorzoxazone (1750-45-4)
- Morphinan-3-ol,17-methyl-, (9a,13a,14a)- (125-73-5)
- 5-Hydroxy Omeprazole (~5% Triethylamine as stabilizer) (92340-57-3)
- Umbelliferone (93-35-6)
- Acetaminophen (103-90-2)
4-Hydroxytolbutamide Suppliers
4-Hydroxytolbutamide Related Literature
-
Xuan Xu,Wei Wei,Minghe Huang,Li Yao,Songqin Liu Chem. Commun. 2012 48 7802
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Neeraj Kumar,Jie He,James F. Rusling Chem. Soc. Rev. 2023 52 5135
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Xuan Xu,Jing Qian,Jiachao Yu,Yuanjian Zhang,Songqin Liu Chem. Commun. 2014 50 7607
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Xufeng Tao,Lingli Zheng,Yan Qi,Youwei Xu,Lina Xu,Lianhong Yin,Xu Han,Kexin Liu,Jinyong Peng RSC Adv. 2014 4 54026
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Lili Wang,Yue Hai,Nannan Huang,Xue Gao,Wenli Liu,Xin He New J. Chem. 2018 42 10922
Additional information on 4-Hydroxytolbutamide
Comprehensive Overview of 4-Hydroxytolbutamide (CAS No. 5719-85-7): Properties, Applications, and Research Insights
4-Hydroxytolbutamide (CAS No. 5719-85-7) is a biologically active metabolite of tolbutamide, a first-generation sulfonylurea compound widely studied for its role in glucose metabolism. This hydroxylated derivative has garnered significant attention in pharmaceutical and biochemical research due to its unique pharmacokinetic properties and potential therapeutic implications. The compound's molecular structure features a hydroxyl group at the para position of the benzene ring, which significantly alters its solubility and metabolic pathways compared to its parent molecule.
In recent years, 4-Hydroxytolbutamide has become a focal point in discussions about drug metabolism and personalized medicine, particularly in the context of type 2 diabetes management. Researchers have investigated its role as a biomarker for assessing individual variations in CYP2C9 enzyme activity, a critical factor in determining drug efficacy and safety profiles. This aligns with current trends in precision healthcare, where metabolites like 4-Hydroxytolbutamide are increasingly used to optimize therapeutic outcomes.
The analytical detection of 4-Hydroxytolbutamide has seen advancements with modern techniques such as LC-MS/MS (liquid chromatography-tandem mass spectrometry) and HPLC (high-performance liquid chromatography). These methods allow for precise quantification in biological matrices, addressing growing demands for accurate metabolite monitoring in clinical and research settings. Recent publications highlight its utility in pharmacokinetic studies, especially when examining drug-drug interactions involving sulfonylurea derivatives.
From a biochemical perspective, 4-Hydroxytolbutamide exhibits distinct properties compared to its parent compound. The introduction of the hydroxyl group enhances its water solubility while reducing plasma protein binding affinity. These characteristics influence its renal clearance rates and overall elimination half-life, making it an important subject in ADME studies (Absorption, Distribution, Metabolism, and Excretion). Current research explores how these properties may contribute to reduced risks of prolonged hypoglycemia compared to unmetabolized tolbutamide.
In the context of drug development, 4-Hydroxytolbutamide serves as a valuable reference standard for quality control in pharmaceutical manufacturing. Its well-characterized structure and stability make it ideal for calibrating analytical instruments and validating methods in bioequivalence studies. The compound's availability as a high-purity reference material supports compliance with stringent ICH guidelines for impurity profiling.
Emerging research directions include investigating 4-Hydroxytolbutamide's potential interactions with nuclear receptors and its possible effects on glucose transporter expression. Some studies suggest that hydroxylated metabolites may have distinct signaling properties that could open new avenues for diabetes drug discovery. These investigations align with the growing interest in metabolite-based therapeutics and the concept of pharmacometabolomics.
The synthesis and characterization of 4-Hydroxytolbutamide continue to be refined to meet the demands of contemporary research. Modern synthetic approaches emphasize green chemistry principles, with recent literature describing improved catalytic hydroxylation methods that reduce environmental impact. Such advancements support the compound's role in sustainable pharmaceutical development while maintaining high stereochemical purity.
From a regulatory standpoint, 4-Hydroxytolbutamide is recognized as an important analyte in clinical toxicology screenings, particularly for monitoring patient adherence to prescribed sulfonylurea regimens. Its detection patterns can help distinguish between appropriate therapeutic use and potential misuse scenarios, addressing concerns in medication safety monitoring programs.
In conclusion, 4-Hydroxytolbutamide (CAS No. 5719-85-7) represents more than just a metabolic byproduct—it serves as a critical tool in advancing our understanding of drug metabolism, personalized therapy, and pharmaceutical analysis. As research continues to uncover its multifaceted roles, this compound remains at the forefront of discussions bridging basic pharmacology and clinical applications in metabolic disorders.
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